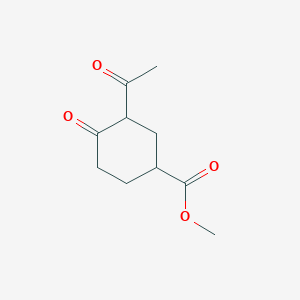
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is a derivative of cyclohexane, featuring both acetyl and oxo functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst, followed by esterification with methanol . The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Acidic catalyst like sulfuric acid
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 3-acetyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of various products. The pathways involved often include nucleophilic addition and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxocyclohexane-1-carboxylate
- Ethyl 1-methyl-4-oxocyclohexane-1-carboxylate
- Methyl 3-oxocyclohexane-1-carboxylate
Uniqueness
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate is unique due to the presence of both acetyl and oxo groups, which provide distinct reactivity patterns compared to its analogs. This dual functionality makes it a valuable intermediate in synthetic organic chemistry .
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 3-acetyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h7-8H,3-5H2,1-2H3 |
InChI Key |
YNNJEXXRSHKFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(CCC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)
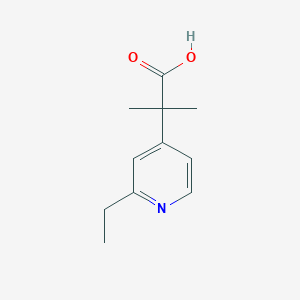
![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)
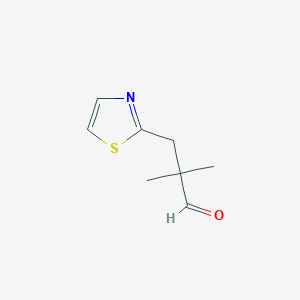
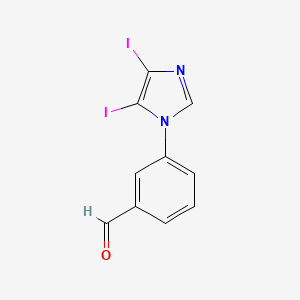

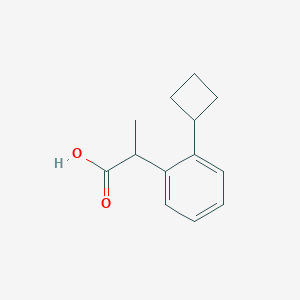
![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)

![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)
